molecular formula C16H18ClNO2 B1532079 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride CAS No. 1185302-12-8

3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride

Cat. No.: B1532079
CAS No.: 1185302-12-8
M. Wt: 291.77 g/mol
InChI Key: DZKGJJYPXXSRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NMR Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 7.35–7.25 (m, 4H, aromatic H),
    • δ 6.95–6.85 (m, 4H, aromatic H),
    • δ 4.20 (t, 1H, pyrrolidine H3),
    • δ 3.40–3.20 (m, 4H, pyrrolidine H2/H5).
  • ¹³C NMR :
    • δ 158.2 (C-O),
    • δ 130.1–115.3 (aromatic C),
    • δ 65.8 (pyrrolidine C3).

IR Spectroscopy

Key absorptions (cm⁻¹):

  • 1245 (C-O-C asymmetric stretch, phenoxy),
  • 1080 (C-N stretch, pyrrolidine),
  • 750 (aromatic C-H bend).

UV-Vis Spectroscopy

  • λmax = 272 nm (π→π* transition of conjugated phenoxy groups).

Mass Spectrometry

  • ESI-MS (m/z): 256.1 [M-Cl]⁺, 291.8 [M+H]⁺.

Tautomeric and Conformational Isomerism

  • Conformational flexibility :
    • The pyrrolidine ring exhibits C-4 exo/endo puckering (energy barrier ~5 kcal/mol).
    • The (R)-configuration restricts rotation about the C3-O bond, favoring a gauche conformation .
  • Tautomerism : Not observed due to the absence of acidic protons or conjugated π-systems.
  • Atropisomerism : The 4-phenoxyphenoxy group’s restricted rotation could theoretically yield atropisomers, but none are reported.

The stereoelectronic effects of the phenoxy substituents stabilize the anti-periplanar orientation of lone pairs on oxygen atoms, minimizing torsional strain.

Properties

IUPAC Name

3-(4-phenoxyphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c1-2-4-13(5-3-1)18-14-6-8-15(9-7-14)19-16-10-11-17-12-16;/h1-9,16-17H,10-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKGJJYPXXSRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)OC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies based on diverse sources.

Chemical Structure and Properties

This compound features a pyrrolidine core substituted with phenoxy groups, which may influence its biological activity. The chemical structure can be represented as follows:

C16H18ClNO3\text{C}_{16}\text{H}_{18}\text{ClN}\text{O}_3

Biological Activities

Research indicates that pyrrolidine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies have reported that pyrrolidine derivatives possess significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. For instance, compounds similar to this compound demonstrated effective inhibition at low concentrations .
  • Anticancer Potential : There is evidence suggesting that pyrrolidine derivatives may have anticancer properties. For example, certain derivatives have been shown to induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of tumor growth in animal models .
  • Anti-inflammatory Effects : Pyrrolidine compounds have also been studied for their anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound is inferred from studies on structurally similar compounds. Key aspects include:

  • Absorption : The compound is expected to be well-absorbed due to its lipophilic nature.
  • Distribution : It likely distributes widely in tissues, particularly those expressing relevant receptors or enzymes.
  • Metabolism : Metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may retain some biological activity.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that a series of pyrrolidine derivatives exhibited significant antibacterial activity against A. baumannii, with some compounds showing fourfold higher efficacy than standard antibiotics .
  • Anticancer Activity : Research on related pyrrolidine compounds indicated their ability to inhibit cancer cell proliferation in vitro and reduce tumor size in vivo models. One study reported a derivative's IC50 value against cancer cells at 79 nM, indicating potent activity .
  • In Vivo Studies : Animal model studies have shown that at optimal doses, these compounds can enhance vasodilation without significant adverse effects. However, higher doses led to toxicity, emphasizing the need for careful dosage considerations in therapeutic applications .

Scientific Research Applications

Pharmacological Applications

1. Histamine Receptor Ligand

Research indicates that 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride has potential pharmacological applications as a ligand for histamine receptors, particularly the H3 receptor. Compounds that interact with these receptors can influence various physiological processes, including neurotransmission and immune responses. The specific biological activities of this compound are still under investigation, but it may hold promise for treating conditions associated with histamine dysregulation, such as allergies and asthma.

2. Drug Development

The compound's unique structure allows it to serve as a lead compound in the development of new drugs targeting neurological disorders. Its ability to interact with histamine receptors positions it as a valuable candidate for creating novel therapeutic agents aimed at managing pain and other histamine-related disorders .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions to ensure high yields and purity. The compound can undergo typical nucleophilic substitution reactions due to the functional groups present in its structure. This reactivity is crucial for modifying the compound to enhance its biological activity or to synthesize derivatives for further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities, differing in substituents on the aromatic ring or pyrrolidine backbone.

3-[4-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride

  • Molecular Formula: C₁₁H₁₃ClF₃NO
  • Molar Mass : 267.68 g/mol
  • Key Features :
    • A trifluoromethyl (-CF₃) group at the para position enhances lipophilicity and metabolic stability.
    • Classified as an irritant, requiring careful handling .
  • Applications : Likely used in fluorinated drug candidates due to the electron-withdrawing nature of CF₃.

(R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

  • Molecular Formula: C₁₀H₁₃ClFNO
  • Molar Mass : 217.67 g/mol
  • Key Features :
    • Fluorine substitution improves membrane permeability and bioavailability.
    • Chiral (R)-configuration may influence receptor binding in enantioselective syntheses .

3-(3,4-Dimethylphenoxy)pyrrolidine Hydrochloride

  • CAS : 28491-05-6
  • Safety data indicate standard irritant precautions for hydrochloride salts .

3-(2-Methoxy-4-propylphenoxy)pyrrolidine Hydrochloride

  • Molecular Formula: C₁₄H₂₂ClNO₂
  • Molar Mass : 271.79 g/mol
  • Key Features :
    • Methoxy and propyl groups enhance hydrophobicity, suited for CNS-targeting compounds.
    • Sensitive to moisture, requiring inert storage conditions .

3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine Hydrochloride

  • Molecular Formula: C₁₃H₁₇BrClNO
  • Key Features :
    • Bromine and methyl groups offer sites for further functionalization (e.g., Suzuki coupling).
    • Higher molecular weight (367.64 g/mol) may limit solubility .

Data Table: Comparative Analysis of Pyrrolidine Hydrochloride Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Safety Profile
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl C₁₁H₁₃ClF₃NO 267.68 -CF₃ Irritant
(R)-3-(4-Fluorophenoxy)pyrrolidine HCl C₁₀H₁₃ClFNO 217.67 -F, (R)-configuration Not specified
3-(3,4-Dimethylphenoxy)pyrrolidine HCl C₁₂H₁₈ClNO 227.73 -CH₃ (meta, para) Irritant
3-(2-Methoxy-4-propylphenoxy)pyrrolidine HCl C₁₄H₂₂ClNO₂ 271.79 -OCH₃, -C₃H₇ Irritant
3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine HCl C₁₃H₁₇BrClNO 367.64 -Br, -CH₃ Not specified

Research Findings and Implications

  • Synthetic Pathways : Pyrrolidine derivatives are often synthesized via nucleophilic substitution or coupling reactions. For example, highlights the use of Clausen-Kaas conditions for pyrrolidine ring formation .
  • Pharmacological Potential: Fluorinated and trifluoromethylated analogs are prioritized in drug discovery for their enhanced pharmacokinetic profiles .
  • Safety Considerations : Most compounds are irritants, necessitating proper PPE and storage under inert conditions (e.g., nitrogen atmosphere) .

Preparation Methods

Alkylation of Phenols with 1-(2-Chloroethyl)pyrrolidine Hydrochloride

The primary and most direct method to prepare 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride involves the nucleophilic substitution (alkylation) of phenols with 1-(2-chloroethyl)pyrrolidine hydrochloride under basic conditions.

  • Reagents and Conditions:
    • Phenol or substituted phenol (1 equivalent)
    • 1-(2-chloroethyl)pyrrolidine hydrochloride (1-2 equivalents)
    • Potassium carbonate (K2CO3) or sodium hydride (NaH) as base
    • Solvent: Dimethylformamide (DMF)
    • Temperature: Stirring at 80 °C for 2 hours
  • Work-up:
    • Reaction mixture cooled, extracted with ethyl acetate (EtOAc)
    • Organic layer washed with water, dried over sodium sulfate (Na2SO4)
    • Concentrated under reduced pressure
    • Conversion to hydrochloride salt by treatment with ethanolic HCl

This procedure yields the free base intermediate which is then converted to the hydrochloride salt to provide the final product as a solid.

Lithiation and Subsequent Aldehyde Addition

A more advanced approach involves the lithiation of bromophenoxy derivatives followed by addition to aldehydes:

  • Procedure:
    • 1-[2-(4-bromophenoxy)ethyl]pyrrolidine is treated with tert-butyllithium (t-BuLi) at -78 °C to generate the aryllithium species.
    • This intermediate is then reacted with an aryl aldehyde at low temperature.
    • The reaction is quenched with water, and the product is extracted and purified.
  • Outcome:
    • This method facilitates the formation of complex biphenyl ether structures with pyrrolidine substituents.
    • Subsequent reduction steps yield the desired phenoxyphenoxy pyrrolidine derivatives.

Reduction and Deoxygenation Steps

Reduction of benzophenone intermediates to diarylcarbinols is a key step, typically performed with sodium borohydride in ethanol/water mixtures at room temperature.

  • Key Points:
    • NaBH4 equivalents used range from 0.5 to 0.75 relative to the ketone.
    • Reaction times are around 2 hours at 25 °C.
    • Quenching is done with aqueous acid (e.g., 3N HCl).
  • Deoxygenation:
    • Catalytic hydrogenation or treatment with trifluoroacetic acid and triethylsilane removes hydroxyl groups to yield fully aromatic ethers.
    • This step is critical for converting intermediates to the final phenoxyphenoxy structure.

Conversion to Hydrochloride Salt

The free base 3-(4-Phenoxyphenoxy)pyrrolidine is converted to its hydrochloride salt by treatment with ethanolic hydrochloric acid.

  • This step improves the compound's stability and facilitates isolation as a crystalline solid.
  • The salt form is suitable for further biological evaluation or formulation.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Product Reference
1 Alkylation of phenol Phenol + 1-(2-chloroethyl)pyrrolidine HCl, K2CO3, DMF, 80 °C, 2 h Phenoxyethylpyrrolidine free base
2 Phenol synthesis via Friedel-Crafts/Fries Benzophenone intermediates, NaBH4 reduction, catalytic hydrogenation or TFA/triethylsilane deoxygenation Substituted phenols
3 Aryllithium addition to aldehyde 1-[2-(4-bromophenoxy)ethyl]pyrrolidine + t-BuLi, then aldehyde, -78 °C Biphenyl carbinol intermediates
4 Reduction NaBH4 in EtOH/H2O, 25 °C, 2 h Diarylcarbinols
5 Salt formation Ethanolic HCl This compound

Research Findings and Optimization Notes

  • The alkylation reaction proceeds efficiently with potassium carbonate or sodium hydride as bases, with DMF as a preferred solvent due to its polarity and ability to dissolve both reagents.
  • The lithiation and aldehyde addition steps require strict low-temperature control (-78 °C) to prevent side reactions and ensure high regioselectivity.
  • Reduction and deoxygenation steps are critical for obtaining the correct ether structure and require careful stoichiometric control of reagents.
  • The final hydrochloride salt formation enhances compound purity and crystallinity, aiding in characterization and downstream applications.
  • Variations in phenol substitution patterns allow for structure-activity relationship studies, enabling optimization of biological activity.

Q & A

Q. How can reaction conditions be optimized for the synthesis of 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization involves precise control of temperature, solvent selection, and stoichiometry. Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions between the phenoxyphenoxy precursor and pyrrolidine. Reaction temperatures between 60–80°C typically maximize yield while minimizing side reactions. Post-synthesis, acidification with HCl precipitates the hydrochloride salt, which is purified via recrystallization (ethanol/water mixtures) or column chromatography. Analytical techniques like NMR and HPLC verify purity (>95%) .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the pyrrolidine ring (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.4 ppm).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity and detects impurities.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 314.1) .

Q. How do the solubility and stability of this compound influence experimental design?

  • Methodological Answer : The hydrochloride salt improves water solubility compared to the free base, facilitating biological assays. Stability studies (TGA/DSC) show decomposition above 150°C. Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation. Solubility in DMSO (≥10 mM) enables stock solutions for in vitro studies .

Advanced Research Questions

Q. What strategies are employed to synthesize enantiomerically pure forms of this compound?

  • Methodological Answer : Chiral resolution or asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) ensures enantiopurity. Catalytic asymmetric hydrogenation with Ru-BINAP complexes achieves >90% enantiomeric excess (ee). Chiral HPLC (e.g., Chiralpak AD-H column) confirms ee, while X-ray crystallography resolves absolute configuration .

Q. How does the substitution pattern on the phenyl ring influence structure-activity relationships (SAR) in pyrrolidine derivatives?

  • Methodological Answer : SAR studies compare substituents (e.g., phenoxy vs. trifluoromethyl) to modulate bioactivity:
Substituent Effect on Bioactivity Reference
4-PhenoxyphenoxyEnhanced receptor binding (steric bulk)
4-TrifluoromethylIncreased lipophilicity and metabolic stability
4-MethoxyReduced potency (electron-donating effects)
Radioligand binding assays and molecular docking validate target engagement .

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines) or impurity profiles. Reproduce experiments under standardized protocols (e.g., NIH/3T3 cells for cytotoxicity). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays). Purity reassessment via LC-MS identifies confounding impurities .

Q. What mechanisms underlie the interaction of this compound with G-protein-coupled receptors (GPCRs)?

  • Methodological Answer : Functional assays (e.g., BRET for β-arrestin recruitment) and site-directed mutagenesis identify key binding residues. Molecular dynamics simulations (AMBER force field) model ligand-receptor dynamics. Competitive binding studies with 3^3H-labeled antagonists (e.g., prazosin) quantify affinity (Ki_i ≤ 50 nM) .

Q. What catalytic applications does this compound have in asymmetric synthesis?

  • Methodological Answer : The pyrrolidine scaffold serves as a chiral organocatalyst in aldol reactions. Optimize enantioselectivity using proline-derived catalysts (5–10 mol% loading) in THF at −20°C. Monitor reaction progress via TLC (ethyl acetate/hexane) and characterize products via 1^1H NMR .

Q. How can retrosynthetic analysis guide the design of novel derivatives of this compound?

  • Methodological Answer : AI-driven platforms (e.g., Reaxys/Pistachio) propose disconnections at the pyrrolidine-phenoxy bond. Introduce diversity via Suzuki-Miyaura coupling (aryl boronic acids) or reductive amination. Validate synthetic routes with DFT calculations (Gaussian 16) to predict feasibility .

Q. What methodologies assess the compound’s inhibition kinetics against cytochrome P450 enzymes?

  • Methodological Answer :
    Use human liver microsomes and LC-MS/MS to quantify metabolite formation (e.g., 7-hydroxycoumarin). Michaelis-Menten kinetics (GraphPad Prism) determine Ki_i values. Time-dependent inhibition assays preincubate the compound with NADPH to assess mechanism-based inactivation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.